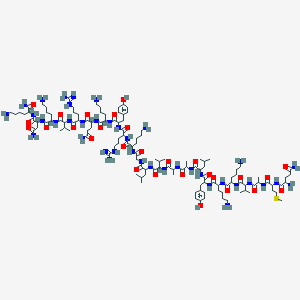
132326-72-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the CAS number 132326-72-8 is known as Influenza NP (147-155). It is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd restricted epitope, which means it is a specific segment of the nucleoprotein that is recognized by the immune system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Influenza NP (147-155) primarily undergoes peptide bond formation during its synthesis. The peptide can also participate in:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications can occur on specific amino acids like methionine and cysteine.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: Mixtures containing TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The primary product is the peptide Influenza NP (147-155) itself. Hydrolysis can yield shorter peptide fragments .
科学的研究の応用
Influenza NP (147-155) has several applications in scientific research:
Immunology: It is used to study immune responses to influenza infection. The peptide serves as a model epitope for T-cell recognition.
Vaccine Development: Researchers use this peptide to develop and test new influenza vaccines.
Diagnostics: It can be used in assays to detect immune responses in infected individuals.
Drug Development: The peptide is used to screen for compounds that can modulate immune responses
作用機序
Influenza NP (147-155) exerts its effects by being recognized by the immune system, specifically by T-cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors, leading to the activation of T-cells and the initiation of an immune response .
類似化合物との比較
Influenza NP (147-155) (TFA): A trifluoroacetic acid salt form of the peptide.
Other Influenza Nucleoprotein Peptides: Variants of the nucleoprotein peptides with different sequences.
Uniqueness: Influenza NP (147-155) is unique due to its specific sequence and its role as a Kd restricted epitope. This specificity makes it a valuable tool for studying immune responses to influenza and for developing targeted vaccines .
特性
CAS番号 |
132326-72-8 |
|---|---|
分子式 |
C₄₈H₈₂N₁₆O₁₄ |
分子量 |
1107.26 |
配列 |
One Letter Code: TYQRTRALV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)





